An In-Depth Technical Guide to the Physicochemical Properties of 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The biphenyl scaffold is a privileged motif in medicinal chemistry, affording compounds with a wide array of biological activities. The introduction of various substituents allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 3'-Methyl-[1,1'-biphenyl]-4-amine as its hydrochloride salt, a compound of interest for researchers in drug discovery and development. In the absence of extensive published data for this specific molecule, this document serves as both a repository of known information and a practical guide for the experimental determination of its key physicochemical characteristics. As a Senior Application Scientist, the following sections are structured to not only present data but to explain the rationale behind the experimental methodologies, ensuring a self-validating approach to characterization.
Molecular and Physicochemical Profile
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is an aromatic amine belonging to the biphenyl class of compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.[1]
Chemical Structure and General Data
The foundational attributes of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride are summarized in the table below. These identifiers are crucial for sourcing, regulatory submissions, and unambiguous scientific communication.
| Property | Value | Source(s) |
| IUPAC Name | 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride | N/A |
| CAS Number | 3419-49-6 | [2] |
| Molecular Formula | C₁₃H₁₄ClN | [1][2] |
| Molecular Weight | 219.71 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)N.Cl | N/A |
| InChI Key | BNPPSOPKFLDRFH-UHFFFAOYSA-N | N/A |
Predicted Physicochemical Properties
| Property | Predicted Value | Experimental Verification Protocol |
| Melting Point | Data not available; expected to be a crystalline solid. | Section 4.1 |
| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |
| pKa (of the conjugate acid) | Estimated range: 3.5 - 4.5 | Section 4.2 |
| LogP (of the free base) | ~3.5 - 4.0 | N/A |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical entity. The following sections outline the expected spectral characteristics of 3'-Methyl-[1,1'-biphenyl]-4-amine and provide a logical framework for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the free base are presented below. The protonation of the amine group in the hydrochloride salt will induce downfield shifts, particularly for the protons on the aniline ring.
Predicted ¹H-NMR Chemical Shifts (Free Base, in CDCl₃):
-
Methyl Protons (-CH₃): A singlet expected around δ 2.4 ppm.
-
Aromatic Protons: A complex multiplet region between δ 7.0 and 7.6 ppm is anticipated. The protons on the phenyl ring bearing the methyl group will exhibit splitting patterns influenced by the meta-substitution. The protons on the aniline ring will show a pattern typical of a 1,4-disubstituted benzene ring, with two doublets.
Predicted ¹³C-NMR Chemical Shifts (Free Base, in CDCl₃):
-
Methyl Carbon (-CH₃): A signal is expected around δ 21 ppm.
-
Aromatic Carbons: Multiple signals are anticipated in the region of δ 115-145 ppm. The quaternary carbons involved in the biphenyl linkage and the carbon attached to the methyl group will have distinct chemical shifts.
Expert Insight: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample. For unambiguous assignment, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): For the free base, a prominent molecular ion peak is expected at m/z 183.
-
Key Fragmentation Pathways: Aromatic amines often undergo fragmentation patterns that provide structural information. For 3'-Methyl-[1,1'-biphenyl]-4-amine, characteristic fragmentation may involve the loss of a hydrogen radical to form a stable cation, or cleavage of the biphenyl bond.
Analytical Methodologies
The development of robust analytical methods is critical for quality control, stability testing, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the parent compound from its potential impurities and degradation products.
Recommended HPLC-UV Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with a range of polarities.
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 254 nm) is appropriate. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols for Physicochemical Characterization
For a novel or sparsely characterized compound, direct experimental determination of its properties is paramount. The following protocols provide a robust framework for such investigations.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Apparatus: Utilize a calibrated melting point apparatus.
-
Procedure:
-
Load a small amount of the sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
-
Determination of pKa by Potentiometric Titration
Rationale: The pKa is the pH at which a compound is 50% ionized. For an amine, this refers to the equilibrium between the protonated (conjugate acid) and neutral forms. The pKa influences solubility, absorption, and distribution in biological systems.[3]
Protocol:
-
Apparatus: Calibrated pH meter with an appropriate electrode, a burette, and a magnetic stirrer.
-
Reagents: Standardized 0.1 M HCl and 0.1 M NaOH solutions, and a suitable co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[4]
-
Stability Profile
Understanding the stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and pathways.[2][5]
Forced Degradation Studies
Rationale: Exposing the compound to stress conditions more severe than accelerated stability testing helps to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method.[6]
Protocol:
The following conditions are recommended as per ICH guidelines:[2][5]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Pharmacological and Toxicological Considerations
While specific data for 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is limited, the broader class of aminobiphenyls has been studied extensively. It is crucial to handle this compound with appropriate safety precautions, assuming it may share toxicological properties with related compounds.
Potential Pharmacological Relevance
Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity of 3'-Methyl-[1,1'-biphenyl]-4-amine would need to be determined through biological screening assays.
Toxicological Profile of Aminobiphenyls
4-Aminobiphenyl is a known human bladder carcinogen.[7][8][9][10] The carcinogenicity of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.[7] The introduction of a methyl group on the biphenyl ring system may alter the metabolic profile and, consequently, the toxicological properties of the molecule.
In Vitro Metabolism Studies:
To assess the metabolic stability and potential for the formation of reactive metabolites, in vitro studies using liver microsomes or hepatocytes are recommended.[11][]
Protocol for In Vitro Metabolic Stability Assay:
-
Incubation: Incubate the test compound at a known concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) to assess the metabolic stability of the compound.[11]
Conclusion
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a compound with potential for further investigation in drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for their experimental determination. A thorough understanding of these characteristics is fundamental to its successful development as a research tool or therapeutic candidate. Researchers are strongly encouraged to perform the described experimental verifications to build a robust data package for this molecule.
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